Dihydroergotoxine

Description

Properties

IUPAC Name |

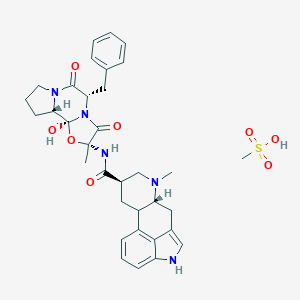

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYPXRFPBQGGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6190-39-2 | |

| Record name | Dihydroergotamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Dihydroergotoxine on Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergotoxine, also known as co-dergocrine, is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine. This technical guide provides a comprehensive overview of the complex mechanism of action of this compound and its constituent components on dopamine receptors. It delves into the binding affinities, functional activities, and downstream signaling pathways affected by these compounds. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

The dopaminergic system is a critical regulator of numerous physiological processes, including motor control, cognition, motivation, and neuroendocrine function. Dopamine receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. This compound and its components exhibit a complex pharmacological profile at these receptors, acting as partial agonists, antagonists, or mixed agonist-antagonists. This intricate interplay of activities at different dopamine receptor subtypes contributes to the therapeutic effects of this compound in various neurological and vascular disorders.

Interaction with Dopamine Receptor Subtypes

This compound interacts directly with both D1 and D2 subtypes of dopamine receptors. The overall effect of the mixture is a composite of the individual actions of its four main components.

D1-like Receptor Interaction

Three of the four components of this compound—dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine—act as partial agonists at D1 dopamine receptors.[1] This agonistic activity leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. However, these components exhibit varying efficacies in stimulating cAMP formation. In contrast, dihydroergocristine acts as an antagonist at D1 receptors, competitively blocking the receptor and preventing its activation by dopamine or other agonists.

D2-like Receptor Interaction

The components of this compound also display significant activity at D2 dopamine receptors, which are coupled to Gi/o proteins and inhibit adenylyl cyclase. Dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine demonstrate partial agonist activity at D2 receptors. One of the components, alpha-dihydroergocryptine, is a potent D2 receptor agonist.[2] Conversely, dihydroergocristine functions as an antagonist at D2 receptors as well.[1] This mixed agonist-antagonist profile at D2 receptors contributes to the modulatory effects of this compound on dopaminergic neurotransmission. The ergot alkaloids, in general, have been shown to have potent agonist action at presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine.

Quantitative Data: Binding Affinities and Functional Activities

The following tables summarize the available quantitative data for the interaction of this compound's components with dopamine receptors. It is important to note that a complete dataset for all components across all receptor subtypes is not consistently available in the literature.

Table 1: Dopamine D1 Receptor Binding Affinities and Functional Data

| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |

| Dihydroergocornine | D1 | Ki | 130 | nM | |

| Dihydroergocristine | D1 | Ki | 180 | nM | |

| α-Dihydroergokryptine | D1 | Ki | 35.4 | nM | [3] |

| β-Dihydroergokryptine | D1 | - | - | - | |

| Co-dergocrine | D1 | EC50 (cAMP) | ~1 | µM | [1] |

Table 2: Dopamine D2 Receptor Binding Affinities and Functional Data

| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |

| Dihydroergocornine | D2 | Ki | 1.8 | nM | |

| Dihydroergocristine | D2 | Ki | 2.5 | nM | |

| α-Dihydroergokryptine | D2 | Ki | 0.61 - 5.6 | nM | [3] |

| β-Dihydroergokryptine | D2 | - | - | - | |

| Co-dergocrine | D2 | IC50 (electrically evoked tritium overflow) | ~20 | nM | [1] |

Signaling Pathways

The interaction of this compound's components with dopamine receptors triggers distinct downstream signaling cascades.

D1 Receptor Signaling

The partial agonist activity of three of this compound's components at D1 receptors leads to the activation of the Gαs/olf G-protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).

D2 Receptor Signaling

The partial agonist activity at D2 receptors activates the Gαi/o G-protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This counteracts the effects of D1 receptor stimulation. Presynaptic D2 autoreceptor activation by this compound components also leads to a reduction in dopamine synthesis and release. Dihydroergocristine's antagonist action blocks these effects.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound and its components for dopamine D1 and D2 receptors.

Materials:

-

Membrane Preparation: Homogenates of rat striatum or cells expressing human recombinant D1 or D2 receptors.

-

Radioligand:

-

For D1 receptors: [³H]-SCH23390

-

For D2 receptors: [³H]-Spiperone

-

-

Non-specific Binding Control:

-

For D1: 1 µM SCH23390 or cis-flupenthixol

-

For D2: 10 µM haloperidol or (+)butaclamol

-

-

Test Compounds: this compound and its individual components at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation Counter and Cocktail.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control in the assay buffer. The total incubation volume is typically 200-250 µL.

-

Incubate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase (cAMP) Functional Assay

This protocol measures the functional activity of this compound and its components at D1 (stimulatory) and D2 (inhibitory) receptors by quantifying changes in intracellular cAMP levels.

Materials:

-

Cells: HEK293 or CHO cells stably expressing human D1 or D2 dopamine receptors.

-

Test Compounds: this compound and its individual components at various concentrations.

-

Stimulating Agent (for D2 assays): Forskolin (to pre-stimulate adenylyl cyclase).

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

Cell Culture Reagents.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition:

-

For D1 Agonist Assay: Add varying concentrations of the test compounds to the cells.

-

For D2 Antagonist Assay: Add varying concentrations of the test compounds followed by a fixed concentration of a D2 agonist (e.g., quinpirole) and forskolin.

-

For D2 Agonist Assay: Add forskolin to all wells (except baseline) followed by varying concentrations of the test compounds.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP levels against the log concentration of the test compound.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) values from the curves using non-linear regression.

-

For partial agonists, determine the maximal efficacy (Emax) relative to a full agonist (e.g., dopamine).

-

Conclusion

This compound exerts a complex and multifaceted action on the dopaminergic system. Its overall pharmacological profile is a result of the combined partial agonist and antagonist activities of its four dihydrogenated ergot alkaloid components at both D1 and D2 dopamine receptors. This intricate mechanism, involving the modulation of cAMP signaling pathways and presynaptic dopamine release, underlies its therapeutic utility. Further research, utilizing the experimental approaches detailed in this guide, is warranted to fully elucidate the therapeutic potential and nuances of this compound and its individual components in various neurological and psychiatric conditions.

References

- 1. Release of endogenous dopamine from electrically stimulated slices of rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Composition and Individual Alkaloid Effects of Dihydroergotoxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine, also known as ergoloid mesylates or co-dergocrine, is a pharmaceutical agent composed of a mixture of hydrogenated ergot alkaloids.[1][2] Initially investigated for the treatment of age-related cognitive decline, its complex pharmacology continues to be of interest to researchers.[3] This technical guide provides a detailed overview of the composition of this compound, the specific pharmacological effects of its constituent alkaloids, and the experimental methodologies used to characterize these properties. The mechanism of action of this compound is multifaceted, involving interactions with central dopaminergic, serotonergic, and adrenergic systems.[1][3] It generally functions as an alpha-adrenergic antagonist and a dopamine agonist.[1][2]

Composition of this compound

This compound is a combination of the methanesulfonate salts of four distinct dihydrogenated ergot alkaloids.[4][5] While sometimes referred to as a mixture of three principal alkaloids, a more precise composition distinguishes between the alpha and beta isomers of dihydroergocryptine.[4][5]

Table 1: Composition of this compound (Co-dergocrine)

| Alkaloid Component | Ratio |

| Dihydroergocornine Mesylate | 3 |

| Dihydroergocristine Mesylate | 3 |

| Dihydro-alpha-ergocryptine Mesylate | 2 |

| Dihydro-beta-ergocryptine Mesylate | 1 |

Source:[5]

Individual Alkaloid Effects

The overall pharmacological profile of this compound is a composite of the individual actions of its components. Each alkaloid exhibits a unique pattern of receptor affinities and intrinsic activities.

Dihydroergocornine

Dihydroergocornine possesses potent adrenolytic and sympathicolytic properties.[6] Its mechanism is linked to an inhibitory effect on serotonin and noradrenaline receptors.[6] It can also produce a temporary reduction in blood pressure and pulse rate when administered intravenously.[7]

Dihydroergocristine

This component demonstrates a complex, dualistic interaction with neurotransmitter systems, functioning as both an agonist and an antagonist at dopaminergic and adrenergic receptors.[8][9] It also acts as a non-competitive antagonist at serotonin receptors.[8][9] In functional assays, dihydroergocristine has been shown to antagonize both D1 and D2 dopamine receptor-mediated responses.[5] Furthermore, some research indicates it may act as a direct inhibitor of γ-secretase, a key enzyme in the production of amyloid-beta peptides.[8]

Dihydroergocryptine (Alpha and Beta)

Dihydroergocryptine (a mixture of alpha- and beta-isomers) is a potent agonist of the dopamine D2 receptor.[10] It also exhibits partial agonist activity at D1 and D3 dopamine receptors.[10] The binding affinity (Kd) for D2 receptors is in the nanomolar range (approximately 5-8 nM), while its affinity for D1 and D3 receptors is lower (Kd around 30 nM for both).[10] Additionally, dihydroergocryptine is a high-affinity ligand for both alpha-1 and alpha-2 adrenoceptors.[11]

Table 2: Receptor Binding Affinities of Dihydroergocryptine

| Receptor Subtype | Binding Affinity (Kd) |

| Dopamine D2 | ~ 5-8 nM |

| Dopamine D1 | ~ 30 nM |

| Dopamine D3 | ~ 30 nM |

Source:[10]

Signaling Pathways

The alkaloids in this compound modulate several key signaling pathways by interacting with G-protein coupled receptors (GPCRs). The primary targets are adrenergic and dopaminergic receptors, which trigger distinct downstream intracellular cascades.

Adrenergic Receptor Signaling

This compound components act as antagonists at α-adrenoceptors. At α1-adrenoceptors, which are coupled to Gq proteins, this antagonism blocks the norepinephrine-induced activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and the subsequent rise in intracellular calcium and activation of Protein Kinase C (PKC). This leads to a reduction in the physiological response, such as vasoconstriction. At α2-adrenoceptors, which are coupled to Gi proteins, antagonism by this compound alkaloids blocks the inhibition of adenylyl cyclase, thus preventing the decrease in cyclic AMP (cAMP) levels that would normally occur upon agonist binding.[3]

Caption: Adrenergic signaling pathways modulated by this compound.

Dopaminergic Receptor Signaling

The effects on the dopaminergic system are more complex, involving both agonism and antagonism. Dihydroergocryptine and dihydroergocornine act as agonists at D2-like receptors (D2, D3), which couple to Gi proteins to inhibit adenylyl cyclase and reduce cAMP levels.[5][10] This action is particularly relevant in the treatment of conditions like Parkinson's disease. Conversely, at D1-like receptors (D1), which couple to Gs proteins, these same alkaloids can act as partial agonists, stimulating adenylyl cyclase and increasing cAMP production.[5] Dihydroergocristine, however, acts as an antagonist at both D1 and D2 receptors.[5]

Caption: Dopaminergic signaling pathways modulated by this compound alkaloids.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound alkaloids for specific receptors using a filtration-based assay.[12][13][14]

1. Membrane Preparation: a. Homogenize frozen tissue or cell pellets expressing the target receptor in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[12][13] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[12] c. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.[12][13] d. Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.[13] e. Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13] f. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[13] g. Store membrane aliquots at -80°C until use.[13]

2. Binding Assay (96-well plate format): a. Prepare serial dilutions of the unlabeled test alkaloid (e.g., 10 concentrations from 10⁻¹¹ M to 10⁻⁵ M).[12] b. To each well, add the following in order, for a final volume of 250 µL:[13] i. 150 µL of membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cultured cells).[13] ii. 50 µL of the test alkaloid dilution. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of a known unlabeled ligand for the target receptor.[12][13] iii. 50 µL of the radioligand (e.g., [³H]Spiperone for D2 receptors) at a fixed concentration, typically at or below its Kd value.[12] c. Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[13]

3. Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[13] b. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.[12][13] c. Dry the filters (e.g., 30 minutes at 50°C).[13] d. Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[12]

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding.[12] b. Plot the percentage of specific binding against the log concentration of the test alkaloid. c. Determine the IC50 value (concentration of test alkaloid that inhibits 50% of specific radioligand binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: Functional cAMP Assay (GloSensor™ Technology)

This protocol describes a method to measure the functional consequence (agonist or antagonist) of alkaloid binding to Gs- or Gi-coupled receptors by quantifying changes in intracellular cAMP.[3][15]

1. Cell Preparation and Transfection: a. Culture a suitable cell line (e.g., HEK293) expressing the target receptor.[15] b. Seed cells in a multi-well plate. If the cell line does not endogenously express the GloSensor™ plasmid, transiently transfect the cells with the plasmid according to the manufacturer's protocol.[15]

2. Assay Procedure: a. Harvest cells and resuspend them in a CO2-independent medium.[15] b. Incubate the cell suspension with the GloSensor™ cAMP Reagent for 2 hours at room temperature to allow the reagent to equilibrate within the cells.[15] c. Dispense the cells into a 384-well white assay plate.[15] d. Allow the basal luminescence signal to stabilize.

3. Agonist Mode: a. Add serial dilutions of the test alkaloid to the wells. b. For Gs-coupled receptors, measure the increase in luminescence over time. c. For Gi-coupled receptors, first stimulate the cells with an agent that increases basal cAMP (e.g., forskolin), then add the test alkaloid and measure the decrease in luminescence.

4. Antagonist Mode: a. Pre-incubate the cells with serial dilutions of the test alkaloid. b. Add a known agonist for the target receptor at a fixed concentration (e.g., its EC80). c. Measure the luminescence signal and determine the extent to which the test alkaloid inhibits the agonist-induced signal.

5. Data Analysis: a. For agonist mode, plot the luminescence signal against the log concentration of the alkaloid to generate a dose-response curve and determine the EC50. b. For antagonist mode, plot the inhibition of the agonist response against the log concentration of the alkaloid to determine the IC50.

Protocol 3: HPLC Method for Component Separation and Quantification

This protocol provides a framework for the separation and quantification of the four major alkaloid components of this compound using High-Performance Liquid Chromatography (HPLC).[4][16][17]

1. Standard and Sample Preparation: a. Prepare a stock solution of a this compound mesylate reference standard in a suitable solvent (e.g., methanol or acetonitrile).[16] b. For drug substances, dissolve an accurately weighed amount in the mobile phase. For dosage forms (e.g., tablets), grind the tablets, extract the alkaloids with a suitable solvent (e.g., acetonitrile), and filter the extract.[16][18]

2. Chromatographic Conditions: a. HPLC System: A standard HPLC system with a UV or fluorescence detector. b. Column: Reversed-phase C18 column.[17] c. Mobile Phase: A mixture of an aqueous buffer (e.g., 0.001 M ammonium carbonate) and an organic solvent (e.g., acetonitrile). The exact ratio may need to be optimized to achieve baseline separation.[4][16] d. Flow Rate: Typically 0.8 - 1.0 mL/min.[16][17] e. Column Temperature: Maintained at a constant temperature, e.g., 25°C.[17] f. Detection: i. UV Detection: Monitor at an appropriate wavelength. ii. Fluorescence Detection: Use an excitation wavelength of ~330 nm and an emission wavelength of ~420 nm for enhanced sensitivity and selectivity.[16] g. Injection Volume: 20-60 µL.[16][17]

3. Analysis: a. Inject the standard solution to determine the retention times for dihydroergocristine, dihydroergocornine, dihydro-alpha-ergocryptine, and dihydro-beta-ergocryptine. b. Inject the prepared sample solution. c. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

4. Quantification: a. Construct a calibration curve for each alkaloid by plotting peak area versus concentration using a series of standard solutions. b. Calculate the concentration of each component in the sample by comparing its peak area to the calibration curve. c. The proportion of each component can be determined from these concentrations.[4]

Conclusion

This compound is a complex drug whose overall activity arises from the distinct and interactive pharmacological profiles of its four constituent alkaloids. Its modulation of adrenergic, dopaminergic, and serotonergic systems is characterized by a mixture of agonistic and antagonistic effects, providing a rich area for further research. The experimental protocols detailed herein—radioligand binding assays, functional cAMP measurements, and HPLC analysis—represent fundamental techniques for the continued investigation and characterization of this compound and its individual components, facilitating a deeper understanding of its mechanism of action and potential therapeutic applications.

References

- 1. This compound | C34H41N5O8S | CID 6420006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MeSH Browser [meshb.nlm.nih.gov]

- 3. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: separation and determination of four components by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine receptor profile of co-dergocrine (Hydergine) and its components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroergocornine | C31H41N5O5 | CID 168871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dihydroergocornine - Wikipedia [en.wikipedia.org]

- 8. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydroergocryptine - Wikipedia [en.wikipedia.org]

- 11. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 18. merieuxnutrisciences.com [merieuxnutrisciences.com]

Dihydroergotoxine: A Technical Analysis of its Interaction with Serotonergic and Adrenergic Pathways

Executive Summary: Dihydroergotoxine, also known as co-dergocrine or ergoloid mesylates, is a mixture of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1][2] Its complex pharmacological profile is characterized by a broad interaction with multiple monoamine neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's engagement with serotonergic and adrenergic pathways, presenting quantitative binding data, functional implications, and detailed experimental protocols relevant to its study. The molecule exhibits a dualistic nature, often acting as a partial agonist or an antagonist depending on the receptor subtype and the physiological context.[3][4] This multifaceted mechanism underlies both its potential therapeutic applications and its side-effect profile.

Interaction with Adrenergic Pathways

This compound demonstrates a significant and complex interaction with α-adrenergic receptors, generally functioning as an antagonist at the α1 subtype and exhibiting mixed agonist/antagonist properties at the α2 subtype.[4][5] This dual action allows it to modulate adrenergic tone in a nuanced manner.

Adrenergic Receptor Binding Profile

Radioligand binding assays have been employed to quantify the affinity of this compound's components for α-adrenergic receptors. Dihydroergocryptine, a key constituent, has been extensively studied using tritiated forms ([³H]-DHEC) to determine its dissociation constant (Kd) and maximum binding capacity (Bmax) in various tissues.

| Tissue Source | Receptor Subtype(s) | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Steer Stalk Median Eminence | α2-Adrenergic | [³H]Dihydroergocryptine | 1.78 ± 0.22 | 481 ± 39 | [6] |

| Rat Mesenteric Arteries | α1-Adrenergic (predominantly) | [³H]Dihydroergocryptine | 2.9 | 68 | [7] |

| Canine Aortic Membranes | α-Adrenergic | [³H]Dihydroergocryptine | 10 | 145 | [8] |

| Uterine Smooth Muscle | α-Adrenergic | [³H]Dihydroergocryptine | 8 - 10 | 140 - 170 | [9] |

Functional Activity at Adrenergic Receptors

α1-Adrenergic Receptors: this compound acts as a competitive antagonist at postsynaptic α1-adrenoceptors.[4][5] This is evidenced by its ability to block the noradrenaline-induced increase of cyclic AMP in rat cerebral cortex slices and to reduce the pressor response to α1-selective agonists like phenylephrine.[4][5]

α2-Adrenergic Receptors: The interaction with α2-receptors is more complex. This compound displays agonistic activity at postsynaptic α2-receptors, which contributes to vasoconstriction.[5] Conversely, it acts as an antagonist at presynaptic α2-autoreceptors, which normally inhibit norepinephrine release.[4] This blockade of presynaptic autoreceptors leads to an increase in the evoked release of noradrenaline from nerve terminals.[4]

Adrenergic Signaling Pathways

The modulatory effects of this compound on adrenergic signaling are mediated through G-protein coupled receptors that influence distinct second messenger systems.

Interaction with Serotonergic Pathways

This compound also modulates the serotonergic system, exhibiting mixed agonist and antagonist properties at various 5-hydroxytryptamine (5-HT) receptor subtypes.[1][4] This interaction is critical to its overall pharmacological effect and has been implicated in some of its adverse effects.

Serotonergic Receptor Binding Profile

While comprehensive binding data across all 5-HT subtypes for this compound is less detailed in publicly available literature compared to its adrenergic profile, its activity is well-established. It is known to act on several 5-HT receptors, with agonism at 5-HT1B and 5-HT2A receptors being of particular clinical interest.[1] Related ergot compounds, such as dihydroergotamine, are potent agonists at 5-HT1B and 5-HT1D receptors.[10][11]

| Receptor Subtype | Reported Functional Interaction | Potential Clinical Implication | Reference |

| 5-HT Autoreceptors | Mixed Agonist/Antagonist | Modulation of serotonin release | [4] |

| 5-HT₁B | Agonist | Implicated in fibrotic side effects | [1] |

| 5-HT₂A | Agonist | Implicated in fibrotic side effects | [1] |

| Serotonin-sensitive Adenylate Cyclase | Mixed Agonist/Antagonist | Modulation of downstream signaling | [4] |

Functional Activity at Serotonergic Receptors

This compound's functional activity is dualistic; it can compensate for a deficit in serotonergic transmission through agonist actions while simultaneously counteracting hyperactivity via antagonistic effects at other sites.[4] Its agonist activity at the 5-HT2A and 5-HT1B receptors has been suggested as a potential mechanism for rare but serious fibrotic side effects, a concern shared with other ergot derivatives.[1]

Serotonergic Signaling Pathways

This compound influences key serotonergic pathways that regulate a wide array of physiological processes. Its interaction with Gi- and Gq-coupled 5-HT receptors is central to its modulatory role.

Key Experimental Methodologies

The characterization of this compound's interactions relies on a suite of established pharmacological assays. The following sections detail the protocols for three cornerstone techniques.

Radioligand Binding Assay Protocol

This assay is the gold standard for measuring the affinity of a ligand for a receptor.[12] It is used to determine the Kd, Bmax, and the inhibition constant (Ki) of unlabeled drugs.[12][13]

Objective: To quantify the binding affinity (Ki) of this compound for specific adrenergic or serotonergic receptors.

Materials:

-

Tissue homogenate or cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]ketanserin for 5-HT2A).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[14]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[14]

-

96-well filter plates and vacuum filtration manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in the final assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[14]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of unlabeled this compound.[12][14]

-

Control Wells: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known displacing agent).[15]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[12]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the trapped radioactivity using a liquid scintillation counter.[14]

-

Data Analysis:

-

Calculate "specific binding" by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

cAMP Accumulation Assay Protocol

This is a functional assay used to determine if a ligand acts as an agonist or antagonist at a Gs- or Gi-coupled receptor by measuring changes in the intracellular second messenger, cyclic AMP (cAMP).

Objective: To determine the functional effect (agonist/antagonist activity) of this compound on Gi-coupled α2-adrenergic or 5-HT1 receptors.

Materials:

-

Cells stably expressing the receptor of interest (e.g., CHO-K1 cells).

-

Cell culture medium and reagents.

-

Assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[16]

-

Forskolin (an adenylyl cyclase activator).[16]

-

This compound.

-

A known receptor agonist (for antagonist testing).

-

cAMP detection kit (e.g., LANCE Ultra cAMP, cAMP-Glo™).[17][18]

-

384-well microplate and plate reader.

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency. Detach and resuspend the cells in assay buffer containing a PDE inhibitor. Seed the cells into a 384-well plate.[16]

-

Antagonist Mode Testing:

-

Add varying concentrations of this compound to the wells.

-

Pre-incubate to allow the compound to bind to the receptors (e.g., 15-30 minutes).[16]

-

Add a fixed concentration of a known agonist (e.g., at its EC₈₀) along with forskolin to all wells. Forskolin stimulates a baseline level of cAMP production, which is then inhibited by the Gi-coupled agonist.[16]

-

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes at 37°C) to allow for modulation of cAMP levels.[19]

-

Cell Lysis and Detection:

-

Measurement: Read the plate using a microplate reader capable of detecting the appropriate signal (time-resolved fluorescence or luminescence).

-

Data Analysis:

-

The raw signal is typically inversely proportional to the cAMP concentration.

-

Normalize the data using controls (e.g., forskolin alone = 0% inhibition; forskolin + agonist = 100% inhibition).

-

Plot the normalized response against the log concentration of this compound to determine its IC₅₀ for antagonizing the agonist effect.

-

In Vivo Microdialysis Protocol

This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal, providing insight into how a drug affects neurotransmitter release and reuptake in real-time.[20][21]

Objective: To measure the effect of this compound administration on the extracellular levels of norepinephrine and serotonin in a specific brain region (e.g., prefrontal cortex or hippocampus).

Materials:

-

Animal model (e.g., rat).

-

Stereotaxic apparatus for surgery.

-

Microdialysis probe and guide cannula.

-

Micro-infusion pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Fraction collector (preferably refrigerated).

-

This compound for systemic or local administration.

-

Analytical system, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), for quantifying neurotransmitters.[22]

Procedure:

-

Surgical Implantation: Under anesthesia, use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[23]

-

Basal Level Collection: Allow the system to stabilize and collect several baseline dialysate samples (e.g., every 20 minutes) to establish the basal neurotransmitter levels.[23]

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or by adding it to the perfusion fluid for local administration).

-

Sample Collection: Continue collecting dialysate samples at regular intervals for several hours after drug administration. Keep samples on ice or in a refrigerated collector.[23]

-

Sample Analysis: Analyze the dialysate samples using HPLC-ED to separate and quantify the concentrations of norepinephrine and serotonin.[22]

-

Histology: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.[23]

-

Data Analysis: Express the neurotransmitter concentrations in each post-treatment sample as a percentage of the average basal level. Analyze the time course of changes using appropriate statistical methods (e.g., ANOVA).

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. MeSH Browser [meshb.nlm.nih.gov]

- 3. This compound Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of postsynaptic alpha-adrenergic receptors by [3H]-dihydroergocryptine binding in muscular arteries from the rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: [3H-Ddihydroergocryptine binding to alpha adrenergic receptors in canine aortic membranes [scholars.duke.edu]

- 9. researchgate.net [researchgate.net]

- 10. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. revvity.com [revvity.com]

- 16. benchchem.com [benchchem.com]

- 17. 2.5. cAMP Accumulation Assay [bio-protocol.org]

- 18. cAMP-Glo™ Assay [worldwide.promega.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]

- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

The Genesis of Dihydrogenated Ergot Alkaloids: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and discovery of dihydrogenated ergot alkaloids, a class of semi-synthetic compounds derived from the natural alkaloids produced by the Claviceps purpurea fungus. Dihydrogenated ergot alkaloids, including the widely recognized Dihydroergotamine (DHE) and the components of ergoloid mesylates (Dihydroergocristine, Dihydroergocornine, and Dihydroergocryptine), have garnered significant therapeutic interest due to their complex pharmacology. This document details the historical context of their discovery, outlines the core synthetic methodologies, presents quantitative pharmacological data, and provides detailed experimental protocols relevant to their preparation and evaluation. Furthermore, it visualizes key experimental workflows and the primary signaling pathways through which these compounds exert their effects.

Discovery and Historical Context

The journey of dihydrogenated ergot alkaloids began in the laboratories of Sandoz (now part of Novartis) with the pioneering work of Arthur Stoll and Albert Hofmann. Following Stoll's initial isolation of ergotamine in 1918, the focus shifted to modifying the natural ergot alkaloid structure to improve its therapeutic profile.[1]

This led to the landmark synthesis of Dihydroergotamine (DHE) by Stoll and Hofmann in 1943.[2] By hydrogenating the 9,10-double bond in the lysergic acid moiety of ergotamine, they created a new compound with a distinct pharmacological profile.[3] This modification resulted in a molecule with more potent alpha-adrenergic antagonist activity, reduced arterial vasoconstrictor effects, and a lower potential for emesis compared to its parent compound, ergotamine.[3] DHE was subsequently approved for the treatment of migraine in 1946 and remains a significant therapeutic option.[4]

In the same period, Stoll and Hofmann also investigated the "ergotoxine" complex, which was initially believed to be a single substance. Their work in 1943 revealed it to be a mixture of three distinct alkaloids: ergocristine, ergocornine, and ergocryptine.[5] Subsequent hydrogenation of this mixture yielded the components of what is now known as ergoloid mesylates (or co-dergocrine), commercially known as Hydergine®.[6] This mixture of dihydroergocristine, dihydroergocornine, and dihydroergocryptine was also developed by Albert Hofmann and approved for medical use, initially for dementia and age-related cognitive impairment.[6][7]

Synthesis of Dihydrogenated Ergot Alkaloids

The primary and most direct method for the synthesis of dihydrogenated ergot alkaloids is the catalytic hydrogenation of their naturally occurring, unsaturated precursors.

General Principle

The core transformation involves the saturation of the double bond at the C9-C10 position of the ergoline ring system. This is achieved by reacting the parent ergot alkaloid with hydrogen gas (H₂) in the presence of a metal catalyst.

Starting Materials

The precursors for this synthesis are the natural peptide ergot alkaloids, which are typically isolated from sclerotia of the fungus Claviceps purpurea grown on rye or produced via fermentation processes.

-

Ergotamine is the precursor for Dihydroergotamine (DHE) .

-

Ergocristine, Ergocornine, and Ergocryptine (from the ergotoxine complex) are the precursors for Dihydroergocristine, Dihydroergocornine, and Dihydroergocryptine , respectively.

Catalytic System

Noble metal catalysts are predominantly used for this hydrogenation. Palladium, often supported on a high-surface-area material like activated carbon (Pd/C), is a highly effective and commonly employed catalyst for this transformation.[8] The reaction is typically carried out in a suitable organic solvent that can dissolve the starting alkaloid.

Experimental Protocols

Representative Protocol for Catalytic Hydrogenation of Ergotamine

This protocol is a representative procedure based on established chemical principles for catalytic hydrogenation. Specific parameters may require optimization.

Materials:

-

Ergotamine Tartrate

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Hydrogen (H₂) gas supply

-

Filter aid (e.g., Celite®)

-

Nitrogen (N₂) gas supply

Procedure:

-

Reaction Setup: A pressure-resistant hydrogenation vessel is charged with Ergotamine Tartrate (1.0 eq).

-

Solvent and Catalyst Addition: Methanol is added as the solvent. Subsequently, 10% Pd/C catalyst (typically 5-10% by weight relative to the substrate) is carefully added under an inert atmosphere (e.g., nitrogen).

-

Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. The reaction mixture is stirred vigorously while being pressurized with H₂ gas (pressure may vary, but can be in the range of 1-5 atm). The reaction is typically run at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen. The reaction mixture is filtered through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude Dihydroergotamine.

Protocol for Purification by Solid-Phase Extraction (SPE)

This is a general protocol for the cleanup of alkaloid extracts. The choice of sorbent and solvents must be optimized for the specific compound.

Principle: Dihydrogenated ergot alkaloids are basic compounds. Under acidic conditions, they become protonated and can be retained on a strong cation-exchange (SCX) sorbent. Neutral and acidic impurities can be washed away, and the desired compound is then eluted with a basic solvent.[9]

Procedure:

-

Sample Preparation: The crude product from the synthesis is dissolved in an acidic aqueous solution (e.g., 0.1 M HCl or a methanol/acidic buffer mixture).

-

Cartridge Conditioning: An SCX SPE cartridge is conditioned by sequentially passing methanol and then the acidic aqueous solution through it.

-

Sample Loading: The prepared sample solution is loaded onto the conditioned cartridge at a controlled flow rate.

-

Washing: The cartridge is washed with the acidic solution and then with a non-polar solvent like methanol to remove any remaining non-basic impurities.

-

Elution: The purified dihydrogenated ergot alkaloid is eluted from the cartridge using a basic solution, commonly a mixture of methanol and ammonium hydroxide (e.g., 5% NH₄OH in MeOH).

-

Final Step: The eluate is collected and the solvent is evaporated to yield the purified product.

Protocol for Radioligand Receptor Binding Assay

This is a generalized protocol to determine the binding affinity (Ki) of a compound for a specific G-protein coupled receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., 5-HT₁B, D₂)

-

Radioligand specific for the receptor (e.g., [³H]GR125743 for 5-HT₁B/D)

-

Test compound (e.g., Dihydroergotamine)

-

Assay buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (dihydrogenated ergot alkaloid).

-

Controls: Include wells for "total binding" (membranes and radioligand only) and "non-specific binding" (membranes, radioligand, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Quantitative Data

Dihydrogenated ergot alkaloids exhibit a complex pharmacology, interacting with a wide range of monoaminergic receptors. Their clinical effects are a result of their mixed agonist/antagonist profile at serotonin, dopamine, and adrenergic receptor subtypes.

Table 1: Receptor Binding Affinities (Ki, nM) of Dihydroergotamine (DHE)

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin | ||

| 5-HT₁A | 11 | |

| 5-HT₁B | 0.58 (IC₅₀) | |

| 5-HT₁D | 149 (IC₅₀) | |

| 5-HT₂A | 1239 | |

| 5-HT₂B | 25 | |

| 5-HT₂C | 1153 | |

| Dopamine | ||

| D₂ | 0.47 (IC₅₀) | |

| D₃ | 47 | |

| D₅ | 370 (IC₅₀) | |

| Adrenergic | ||

| α₁A | 17 | |

| α₁D | 25 | |

| α₂A | 1168 | |

| α₂B | 2.8 (IC₅₀) | |

| α₂C | 108 | |

| Note: Ki is an inhibition constant; a lower value indicates higher binding affinity. IC₅₀ values represent the concentration causing 50% inhibition in binding assays. |

Table 2: Receptor Binding Affinities of Ergoloid Mesylate Components

| Compound | Receptor Subtype | Binding Affinity (Value, nM) | Type | Reference(s) |

| Dihydroergocristine | α₁-Adrenergic | 2.5 | Ki | [7] |

| α₂-Adrenergic | 1.0 | Ki | [7] | |

| 5-HT₁A | 4.5 | Ki | [7] | |

| 5-HT₂A | 1.3 | Ki | [7] | |

| D₂ | 1.7 | Ki | [7] | |

| Dihydroergocornine | D₂ | ~1-10 | Ki | |

| Dihydroergocryptine | D₂ | 5-8 | Kd | [7] |

| D₁ / D₃ | ~30 | Kd | [7] | |

| Note: Data for individual ergoloid components is less comprehensive in comparative tables. Values are collated from various sources. |

Table 3: Pharmacokinetic Parameters of Dihydrogenated Ergot Alkaloids

| Compound/Formulation | Bioavailability | Tₘₐₓ (hours) | Elimination Half-Life (t½, hours) | Reference(s) |

| DHE (Intramuscular) | ~100% | ~0.4 | ~10-13 | |

| DHE (Subcutaneous) | ~100% | ~0.5 | ~10-13 | |

| DHE (Nasal Spray) | ~38-40% | ~0.9 | ~10-13 | [1] |

| Ergoloid Mesylates (Oral) | ~25% | 0.6 - 1.3 | ~3.5 | [5][6] |

Signaling Pathways

Dihydrogenated ergot alkaloids primarily exert their effects by interacting with G-protein coupled receptors (GPCRs), which include the serotonin, dopamine, and adrenergic receptor families. The binding of an alkaloid (ligand) to its specific GPCR initiates a conformational change in the receptor, leading to the activation of an intracellular G-protein.

The activated G-protein, in turn, modulates the activity of an effector enzyme, such as adenylyl cyclase or phospholipase C. This leads to a change in the concentration of intracellular second messengers (e.g., cAMP, IP₃, DAG), which triggers a downstream signaling cascade, ultimately resulting in a specific cellular response. The action can be agonistic (activating the receptor) or antagonistic (blocking the receptor from its natural ligand).

Conclusion

The dihydrogenated ergot alkaloids represent a significant achievement in medicinal chemistry, transforming potent natural toxins into valuable therapeutic agents. Their discovery by Stoll and Hofmann through the targeted chemical modification of ergotamine and the ergotoxine complex paved the way for new treatments for migraine and cognitive disorders. The core synthetic strategy of catalytic hydrogenation remains a cornerstone of their production. Their complex polypharmacology, characterized by interactions with multiple monoaminergic GPCRs, presents both therapeutic opportunities and challenges. This guide provides a foundational resource for researchers, offering a consolidated view of the synthesis, quantitative pharmacology, and experimental methodologies essential for the continued study and development of this important class of semi-synthetic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. samorini.it [samorini.it]

- 4. US20140179704A1 - 8'-hydroxy-dihydroergotamine compounds and compositions - Google Patents [patents.google.com]

- 5. Heterogeneous reductive isomerization reaction using catalytic Pd/C and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Heterogeneous Catalytic Hydrogenation [ouci.dntb.gov.ua]

- 9. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. scs.illinois.edu [scs.illinois.edu]

In Vitro Neuroprotective Properties of Dihydroergotoxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine, a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine), also known as co-dergocrine mesylate or Hydergine, has been investigated for its potential neuroprotective effects. This technical guide provides an in-depth overview of the in vitro evidence supporting the neuroprotective properties of this compound, focusing on its mechanisms of action against key pathological processes implicated in neurodegenerative diseases. The information is presented to be a valuable resource for researchers and professionals involved in the discovery and development of neuroprotective therapeutics.

Core Neuroprotective Mechanisms: In Vitro Evidence

In vitro studies have elucidated several key mechanisms through which this compound exerts its neuroprotective effects. These include counteracting glutamate-induced excitotoxicity, reducing the production of amyloid-beta (Aβ) peptides, and mitigating oxidative stress.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate-mediated excitotoxicity is a primary mechanism of neuronal damage in various neurological disorders. Dihydroergocryptine, a component of this compound, has been shown to protect cultured rat cerebellar granule cells from glutamate-induced neurotoxicity[1]. This protective effect is associated with a reduction in the formation of intracellular peroxides, suggesting a scavenger action as a potential mechanism[1].

Inhibition of Amyloid-β Production

The accumulation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Dihydroergocristine, another component of this compound, has been identified as a direct inhibitor of γ-secretase, a key enzyme in the production of Aβ peptides. In various cell types, including a cell line derived from an Alzheimer's disease patient, micromolar concentrations of dihydroergocristine substantially reduced Aβ levels. This inhibition of γ-secretase activity occurs without affecting the processing of Notch, another important substrate of the enzyme, suggesting a degree of selectivity in its action.

Antioxidant and Radical Scavenging Activity

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative conditions. This compound exhibits antioxidant properties, which may contribute to its neuroprotective profile. One of its components, dihydroergocristine, has been shown to increase the levels of reduced glutathione, a major intracellular antioxidant[2]. Furthermore, dihydroergocryptine's ability to reduce intracellular peroxide formation in response to glutamate exposure points to its capacity to scavenge free radicals[1].

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the neuroprotective effects of this compound and its components.

| Compound | Experimental Model | Parameter Measured | Endpoint | Result | Reference |

| Dihydroergocryptine | Cultured rat cerebellar granule cells | Cell Viability | Protection against glutamate (100 µM)-induced cell death | Concentration-dependent protection | [1] |

| Dihydroergocryptine | Cultured rat cerebellar granule cells | Intracellular Peroxides | Reduction of glutamate-induced peroxide formation | Concentration-dependent reduction | [1] |

| Dihydroergocristine | HEK293 cells | Total Aβ levels (ELISA) | Inhibition of Aβ production | Substantial reduction at micromolar concentrations | |

| Dihydroergocristine | Cell-free γ-secretase assay | γ-secretase activity | Direct inhibition | Direct inhibitor | |

| Dihydroergocristine | Surface Plasmon Resonance | Binding to γ-secretase and Nicastrin | Equilibrium dissociation constants (Kd) | Kd of 25.7 nM for γ-secretase and 9.8 μM for Nicastrin |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments cited in the literature on this compound's neuroprotective properties.

Glutamate-Induced Excitotoxicity Assay in Cultured Neurons

Objective: To assess the protective effect of this compound against glutamate-induced neuronal cell death.

Materials:

-

Primary neuronal cell culture (e.g., rat cerebellar granule cells)

-

Culture medium and supplements

-

This compound (or its components)

-

L-glutamic acid

-

Fluorescein diacetate (FDA)

-

Propidium iodide (PI)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate primary neurons at a suitable density in multi-well plates and culture until maturation.

-

Treatment: Pre-incubate the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of L-glutamic acid (e.g., 100 µM) for a defined duration (e.g., 15 minutes). Control wells should not be treated with glutamate.

-

Cell Viability Assessment (FDA/PI Staining):

-

Wash the cells with PBS.

-

Incubate the cells with a solution containing FDA (to stain live cells green) and PI (to stain dead cells red) for a few minutes at room temperature.

-

Wash the cells again with PBS.

-

-

Data Acquisition and Analysis:

-

Immediately visualize the cells under a fluorescence microscope.

-

Capture images of multiple fields for each treatment condition.

-

Quantify the number of live (green) and dead (red) cells.

-

Calculate the percentage of cell viability for each condition and compare the this compound-treated groups to the glutamate-only control.

-

In Vitro γ-Secretase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on γ-secretase activity.

Materials:

-

Cell-free γ-secretase preparation (e.g., from isolated cell membranes)

-

γ-secretase substrate (e.g., a recombinant C-terminal fragment of amyloid precursor protein, such as C100-Flag)

-

This compound (or its components)

-

Assay buffer

-

Reaction termination solution (e.g., SDS-PAGE loading buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibody against the substrate tag (e.g., anti-Flag) or Aβ

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free γ-secretase preparation with the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Substrate Addition: Initiate the reaction by adding the γ-secretase substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by adding the reaction termination solution.

-

Detection of Cleavage Products:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Perform a Western blot using an antibody that detects the cleavage product (e.g., Aβ) or the remaining substrate.

-

-

Data Analysis:

-

Quantify the band intensities of the cleavage product.

-

Calculate the percentage of γ-secretase inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value if possible.

-

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are likely mediated through the modulation of complex intracellular signaling pathways. While direct evidence specifically linking this compound to all of these pathways is still emerging, its known activities suggest potential interactions with key neuroprotective cascades.

Putative Signaling Pathway for Protection Against Oxidative Stress

This compound's antioxidant properties, including its ability to increase reduced glutathione, suggest a potential interaction with the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Caption: Putative Nrf2-mediated antioxidant pathway modulated by this compound.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a general experimental workflow for evaluating the neuroprotective properties of a compound like this compound in an in vitro setting.

Caption: General workflow for in vitro neuroprotection studies.

Conclusion

The in vitro evidence strongly suggests that this compound possesses multifaceted neuroprotective properties. Its ability to combat excitotoxicity, inhibit the production of neurotoxic Aβ peptides, and exert antioxidant effects positions it as a compound of interest for further investigation in the context of neurodegenerative diseases. The detailed experimental protocols and an understanding of the potential signaling pathways involved, as outlined in this guide, provide a solid foundation for future research aimed at fully elucidating its therapeutic potential and mechanism of action. Further studies are warranted to confirm the direct modulation of specific signaling cascades like PI3K/Akt, MAPK/ERK, and CREB by this compound and to expand the quantitative understanding of its neuroprotective efficacy.

References

An In-depth Technical Guide to the Effects of Dihydroergotoxine on Cerebral Blood Flow and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotoxine (DHET), also known as co-dergocrine or by the trade name Hydergine, is a mixture of the mesylate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine.[1] Historically, it has been utilized in the management of senile mental impairment and cerebrovascular insufficiency.[2][3] The therapeutic rationale for its use has evolved; while initially believed to primarily act by increasing cerebral blood flow, contemporary research points to a more complex multi-receptor mechanism of action involving central neurotransmitter systems.[1][2] This guide provides a detailed examination of the quantitative effects, experimental methodologies, and underlying signaling pathways related to this compound's impact on cerebral hemodynamics and metabolism.

Effects on Cerebral Blood Flow

The influence of this compound on cerebral blood flow (CBF) has been a subject of extensive investigation, with results varying depending on the experimental model, dosage, and the initial state of the cerebrovascular system. While some studies suggest it can increase cerebral perfusion, particularly in ischemic conditions, others report no significant change in healthy subjects.[4][5]

Quantitative Data on Cerebral Blood Flow

The following table summarizes key quantitative findings from studies investigating the effects of this compound and its components on cerebral blood flow.

| Drug | Dose & Route | Subject | Key Findings | Reference |

| Dihydroergotamine (DHE) | High-dose: 1.0 mg IV + 0.2 mg/h infusion | Porcine model with intracranial hypertension | Caused a lasting decrease in Intracranial Pressure (ICP), likely via decreased cerebral blood volume. Cerebral hypoxia was indicated by a progressive increase in the arterio-venous difference in oxygen content (CaVO2). | [6] |

| Dihydroergotamine (DHE) | Low-dose: 0.15 mg IV + 0.03 mg/h infusion | Porcine model with intracranial hypertension | Caused a lasting decrease in ICP without signs of cerebral hypoxia. | [6] |

| Dihydroergotamine | 1 mg IV | 8 healthy male volunteers | Mean hemispheric CBF was unchanged 4 hours after administration (54 ± 2 ml/100g/min before vs. 55 ± 2 ml/100g/min after). | [5][7] |

| Dihydroergocristine (DHEC) | Not specified | Animal models | Increases cerebral blood flow and oxygen consumption of the brain. The effects are dependent on the initial cerebrovascular resistance. | [4] |

Effects on Cerebral Metabolism and Neuroprotection

This compound exerts significant effects on cerebral metabolism, primarily through its interaction with monoaminergic neurotransmitter systems. It exhibits a complex pharmacological profile, acting as an agonist and/or antagonist at various dopamine, serotonin, and adrenergic receptors.[1][2] These interactions are believed to underlie its neuroprotective and cognitive-enhancing properties.

Neurotransmitter System Modulation

This compound influences central monoaminergic systems in a dualistic manner. It can compensate for neurotransmitter deficits in dopaminergic and serotoninergic systems while simultaneously counteracting potential hyperactivity.[2] In noradrenergic systems, it can increase neurotransmitter release by blocking presynaptic alpha-2 autoreceptors, while a concurrent blockade of postsynaptic alpha-1 adrenoceptors creates a ceiling effect for noradrenergic stimulation.[2]

Neuroprotective and Metabolic Effects

Studies have demonstrated that this compound and its components can protect the brain from the metabolic consequences of ischemia.[4] For instance, dihydroergocristine has been shown to reduce hypoxia-induced cerebral metabolic changes.[8] In a gerbil model of transient forebrain ischemia, this compound administration markedly reduced the delayed neuronal death of CA1 pyramidal neurons in the hippocampus.[9] Furthermore, dihydroergocryptine was found to prevent the reduction in cerebral Na-K-ATPase activity following cerebral multi-infarction in rats, suggesting a protective effect on neuronal membrane function and cellular energy metabolism.[10]

Quantitative Data on Cerebral Metabolism and Neuroprotection

| Drug | Dose & Route | Subject | Key Findings | Reference |

| This compound (Hydergine) | Intraperitoneal injection | Gerbil model of 5-min forebrain ischemia | Protected CA1 hippocampal neurons from delayed death. Neuronal density (neurons/mm) was 69.19 ± 6.49 in the treated group, not significantly different from the control group (66.03 ± 7.37), and significantly higher than the vehicle group (11.25 ± 4.93). | [9] |

| Dihydroergocryptine (DHEC) | 60 or 300 µg/kg/day, prophylactic oral admin. | Rat model of multiple cerebral infarcts | Prevented the reduction in cerebral Na-K-ATPase activity caused by ischemia. | [10] |

| This compound (DHET) | 1 mg/kg/day IP for 14 days | Aged rats | Resulted in a significant increase in enkephalin (increased affinity) and TRH (increased number) receptor binding in the cerebral cortex. | [11] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound is its complex interaction with a range of central nervous system receptors. It does not have a single target but rather modulates multiple neurotransmitter systems simultaneously.[1][12]

This compound acts as:

-

An antagonist at alpha-adrenoceptors (both presynaptic α2 and postsynaptic α1).[2]

-

A mixed agonist/antagonist at dopamine receptors (D1 and D2 subtypes).[2][12]

-

A mixed agonist/antagonist at serotonin receptors (including 5-HT1B/1D, 5-HT2A, and 5-HT2C).[2][13][14]

This multifaceted receptor interaction profile allows this compound to normalize neurotransmitter activity, which may be dysregulated in conditions of cerebral insufficiency or age-related cognitive decline.

Caption: Multi-receptor interaction model of this compound.

Experimental Protocols

The investigation of this compound's effects has employed a variety of experimental models and techniques. Below are detailed methodologies from key cited studies.

Protocol for Assessing Hemodynamic Effects in a Porcine Model

This protocol is based on a study examining the effects of dihydroergotamine (DHE) on cerebral circulation during induced intracranial hypertension.[6]

-

Animal Model: A porcine model simulating an intracranial mass lesion.

-

Induction of Hypertension: Intracranial hypertension was induced by the bilateral extradural inflation of two tonometric gastric balloons over the parieto-occipital region.

-

Drug Administration: Animals were randomized into two groups:

-

High Dose: 1.0 mg of DHE administered intravenously (i.v.), followed by a continuous infusion of 0.2 mg/h.

-

Low Dose: 0.15 mg i.v., followed by a continuous infusion of 0.03 mg/h.

-

-

Measurements:

-

Cerebral Blood Flow (CBF) and Arterio-Venous Difference in Oxygen Content (CaVO2) were measured at 5, 20, and 60 minutes after the start of the DHE infusion.

-

Intracranial Pressure (ICP) , Mean Arterial Blood Pressure (MAP) , and Cerebral Electrical Activity (EEG) were recorded continuously.

-

Caption: Workflow for evaluating DHE in a porcine hypertension model.

Protocol for Assessing CBF in Human Volunteers

This protocol is based on a study investigating the effects of ergot alkaloids on CBF in healthy human subjects.[5][7]

-

Subjects: Eight healthy male volunteers.

-

Drug Administration: A single intravenous injection of 1 mg dihydroergotamine.

-

CBF Measurement Technique: Cerebral blood flow was measured using the Xenon-133 inhalation method coupled with single-photon emission computerized tomography (SPECT).

-

Procedure:

-

Baseline CBF was measured.

-

Dihydroergotamine was administered intravenously.

-

CBF was measured again 4 hours after drug administration.

-

The cerebrovascular response to a vasodilator was also tested by measuring CBF before and after the administration of 1 g of intravenous acetazolamide.

-

Protocol for Assessing Neuroprotection in a Gerbil Ischemia Model

This protocol is derived from a study on the effect of this compound on delayed neuronal death.[9]

-

Animal Model: Gerbils.

-

Ischemia Induction: 5 minutes of transient forebrain ischemia was induced.

-

Drug Administration: Immediately following the ischemic period, animals were given an intraperitoneal injection of this compound mesylate (Hydergine).

-

Histological Analysis:

-

Animals were sacrificed 7 days after the ischemic event.

-

Brains were perfusion-fixed and processed for conventional histology.

-

-

Quantitative Analysis: The number of neurons per millimeter in the CA1 pyramidal cell layer of the hippocampus was calculated to determine neuronal density. This was compared among control, vehicle-injected, and drug-treated groups.

Conclusion

This compound exhibits a complex and multifaceted profile of effects on the central nervous system. Its impact on cerebral blood flow is variable and appears to be dependent on the underlying physiological condition. However, a significant body of evidence points to its profound effects on cerebral metabolism, driven by its unique ability to modulate multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways. The neuroprotective effects observed in preclinical models of cerebral ischemia, such as the preservation of hippocampal neurons and maintenance of ion pump activity, suggest that its therapeutic benefits in cerebrovascular disorders may stem more from these metabolic and neurochemical actions than from a simple vasodilatory mechanism. Future research should continue to dissect the specific contributions of its constituent alkaloids and their interactions with various receptor subtypes to further refine its therapeutic applications.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Hydergine: interaction with the neurotransmitter systems in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Dihydroergocristine Mesilate used for? [synapse.patsnap.com]

- 4. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of ergotamine and dihydroergotamine on cerebral blood flow in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of dihydroergotamine on cerebral circulation during experimental intracranial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mrimedical.net [mrimedical.net]

- 8. [Cerebral actions of dihydroergocristine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound mesylate (Hydergine) on delayed neuronal death in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]